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Compound of Interest

4-(Bis(4-
Compound Name:
iodophenyl)amino)benzaldehyde

Cat. No.: B1400577

An In-Depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Bis(4-
iodophenyl)amino)benzaldehyde, a key intermediate in the fields of materials science and
advanced organic synthesis. The document details the compound's fundamental chemical and
physical properties, including its molecular weight and formula. It further explores plausible
synthetic methodologies, elucidates its primary applications as a precursor for Organic Light-
Emitting Diode (OLED) materials, and outlines expected analytical characterizations. Safety
protocols and handling procedures are also provided to ensure its proper use in a research and
development setting. This guide is intended for researchers, chemists, and materials scientists
engaged in the design and synthesis of novel functional materials.

Chemical Identity and Core Properties

4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative characterized by a
central nitrogen atom bonded to a benzaldehyde moiety and two 4-iodophenyl groups. This
structure is foundational to its utility in materials science. The iodo- substituents serve as
versatile reactive sites for further chemical modification, while the triphenylamine core is known
for its electron-donating and hole-transporting properties.
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Molecular Structure

The chemical structure features a tetrahedral nitrogen center, creating a non-planar, propeller-
like geometry. This shape can inhibit intermolecular stacking (-1t stacking) in the solid state,
which is often beneficial for amorphous film formation in electronic devices.

Caption: 2D representation of 4-(Bis(4-iodophenyl)amino)benzaldehyde.

Physicochemical Properties

The compound's key identifiers and physical properties are summarized below, compiled from
various chemical suppliers.

Property Value Reference(s)
CAS Number 808758-81-8 [11[21[3][4][5]
Molecular Formula C19H1312NO [11[3114115]
Molecular Weight 525.13 g/mol [1][4][5]
4-(4-iodo-N-(4-
IUPAC Name iodophenyl)anilino)benzaldehy  [5]
de

Solid, crystalline powder,
Appearance ] [1112][4]
slightly pale yellow

Melting Point 139-143 °C [2][3]

Purity Typically 295-97% [1][2][4][6]

Soluble in common organic
solvents like dichloromethane,

Solubility chloroform, and THF. Sparingly
soluble in alcohols and

insoluble in water.

Synthesis and Mechanistic Considerations
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While specific proprietary synthesis routes may vary, compounds of this class are typically
synthesized via transition metal-catalyzed cross-coupling reactions. The most common and
industrially scalable methods are the Buchwald-Hartwig amination or the Ullmann
condensation.

The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and
broader substrate scope. This pathway involves the palladium-catalyzed coupling of an amine
with an aryl halide. For the synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde, a
plausible route involves the reaction of bis(4-iodophenyl)amine with 4-fluorobenzaldehyde or 4-
chlorobenzaldehyde, as the C-F or C-Cl bond is more reactive in this specific coupling than the
C-I bonds on the amine. Alternatively, reacting 4-aminobenzaldehyde with two equivalents of
1,4-diiodobenzene is also a viable, though potentially less selective, pathway.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination
approach.
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Caption: Generalized workflow for the synthesis of the target compound.
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Experimental Protocol (lllustrative)

This protocol is a representative, non-optimized procedure based on established Buchwald-
Hartwig amination methods. Caution: This procedure should only be performed by trained
chemists in a suitable laboratory setting.

o Preparation: To an oven-dried Schlenk flask, add bis(4-iodophenyl)amine (1.0 eq), a
palladium catalyst (e.g., Pdz(dba)s, 1-2 mol%), and a suitable phosphine ligand (e.g.,
Xantphos, 2-4 mol%).

¢ Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon)
three times.

o Reagent Addition: Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.1 eq)
and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

e Solvent and Reaction: Add anhydrous toluene via syringe. Place the flask in a preheated oil
bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

e Workup: After cooling to room temperature, quench the reaction with saturated aqueous
ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the
organic layer with water and brine, then dry over anhydrous sodium sulfate.

 Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify
the resulting crude solid by flash column chromatography on silica gel to yield the final
product.

Applications in Research and Development

The primary value of 4-(Bis(4-iodophenyl)amino)benzaldehyde lies in its role as a versatile
building block for more complex functional molecules, particularly in the domain of organic
electronics.[6][7]

OLED Materials

The triphenylamine (TPA) core is a canonical hole-transporting material (HTM) scaffold. The
nitrogen's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its
movement through an organic film under an applied voltage.
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e Core Unit: The compound itself can be used as a core to build larger, starburst-type
molecules or polymers.

e Reactive Handles: The two iodine atoms are excellent leaving groups for further cross-
coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward
attachment of other functional groups, such as electron-transporting moieties, fluorescent or
phosphorescent emitters, or solubilizing chains, to precisely tune the optoelectronic
properties of the final material.[7]
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Caption: Role as a versatile building block for functional materials.

Expected Spectroscopic Characterization

Verification of the compound's identity and purity is critical. The following data are expected
from standard analytical techniques based on the molecule's functional groups.
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Technique

Expected Observations

1H NMR

- A singlet around 9.8-10.0 ppm corresponding
to the aldehyde proton (-CHO). - Multiple
doublets in the aromatic region (approx. 6.8-7.8
ppm). The protons on the benzaldehyde ring
and the two identical iodophenyl rings will give

rise to distinct AA'BB' or simple doublet patterns.

13C NMR

- A signal for the aldehyde carbonyl carbon
around 190 ppm. - Aromatic carbon signals
between 110-150 ppm. The carbon atom
bonded to iodine (C-1) will appear at a
characteristically higher field (lower ppm, ~90-

100 ppm) compared to other aromatic carbons.

FTIR

- Strong C=0 stretching vibration for the
aldehyde at ~1690-1710 cm™1. - C-H stretching
for the aldehyde proton often visible as two
weak bands around 2720 and 2820 cm™1. -
Aromatic C=C stretching vibrations around
1580-1600 cm™1, - Strong C-N stretching
vibration around 1280-1350 cm~1. - C-I
stretching vibration in the far-IR region, typically

below 600 cm~1.

Mass Spec (EI/ESI)

- A prominent molecular ion peak (M™*)
corresponding to its molecular weight (m/z =
525.1). The high-resolution mass should match
the exact mass of C19H13I2NO. - A characteristic
isotopic pattern due to the presence of two

iodine atoms.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure

user safety.
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Hazard Identification

The compound is classified with the GHSO07 pictogram, indicating it is an irritant and harmful.[1]

[2]

Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Storage Recommendations

e Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.[2] Avoid breathing dust.[2]

» Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or
Nitrogen).[1] Keep in a cool, dark, and dry place; refrigeration at 2-8 °C is recommended for
long-term stability.[1] The compound is noted to be potentially air-sensitive.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular weight and formula of 4-(Bis(4-
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iodophenyl-amino-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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